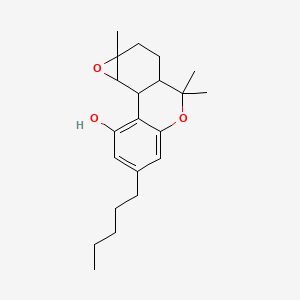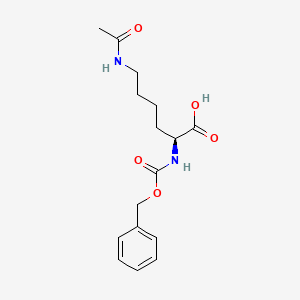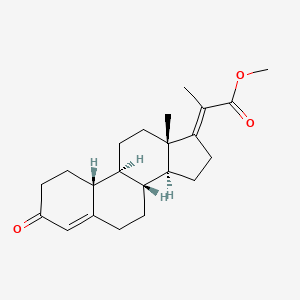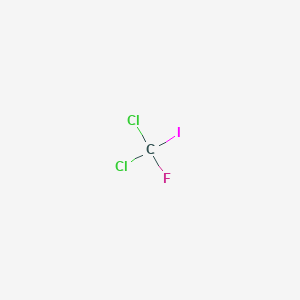
N-phenylmethcathinone Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenylmethcathinone Hydrochloride, also known as 2-(Methylphenylamino)-1-phenyl-1-propanone Hydrochloride, is a synthetic cathinone derivative. This compound is known for its stimulant properties and is often used in scientific research for its psychoactive effects. It is a white, hygroscopic powder that is soluble in water and other polar solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-phenylmethcathinone Hydrochloride can be synthesized through several methods. One common method involves the reaction of α-Bromopropiophenone with methylamine, followed by hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is similar to the laboratory method but scaled up to handle larger quantities of reactants and solvents. The reaction is monitored using gas chromatography and mass spectrometry to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-phenylmethcathinone Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form N-phenylmethcathinone.
Reduction: Can be reduced to form N-phenylmethamphetamine.
Substitution: Can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: N-phenylmethcathinone.
Reduction: N-phenylmethamphetamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-phenylmethcathinone Hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other cathinone derivatives.
Biology: Studied for its effects on neurotransmitter release and uptake.
Medicine: Investigated for potential therapeutic uses in treating disorders such as ADHD and narcolepsy.
Mecanismo De Acción
The mechanism of action of N-phenylmethcathinone Hydrochloride involves the inhibition of the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation of the central nervous system. The compound primarily targets the dopamine transporter, norepinephrine transporter, and serotonin transporter .
Comparación Con Compuestos Similares
N-phenylmethcathinone Hydrochloride is similar to other synthetic cathinones such as:
Mephedrone: Another synthetic cathinone with similar effects but different pharmacokinetics.
N-ethylcathinone: Similar in structure but with an ethyl group instead of a methyl group.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which affects its pharmacological properties and potency compared to other synthetic cathinones .
Propiedades
Fórmula molecular |
C16H18ClNO |
|---|---|
Peso molecular |
275.77 g/mol |
Nombre IUPAC |
2-(N-methylanilino)-1-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C16H17NO.ClH/c1-13(16(18)14-9-5-3-6-10-14)17(2)15-11-7-4-8-12-15;/h3-13H,1-2H3;1H |
Clave InChI |
NAVAUHSYPSENCC-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC=CC=C1)N(C)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-ethyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B13417173.png)
![(3R,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[methyl(nitroso)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13417183.png)












